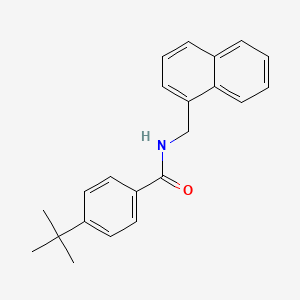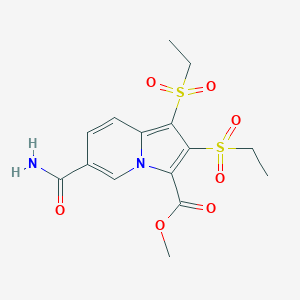
4-tert-butyl-N-(naphthalen-1-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-(naphthalen-1-ylmethyl)benzamide is an organic compound with the molecular formula C22H23NO It is a benzamide derivative characterized by the presence of a tert-butyl group and a naphthalen-1-ylmethyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(naphthalen-1-ylmethyl)benzamide can be achieved through several methods. One common approach involves the reaction of 4-tert-butylbenzoic acid with naphthalen-1-ylmethylamine in the presence of a condensing agent such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) . The reaction typically occurs under mild conditions, often at room temperature, and yields the desired benzamide derivative.
Another method involves the Ritter reaction, where tert-butyl alcohol reacts with naphthalen-1-ylmethylamine in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired amide . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(naphthalen-1-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted benzamides.
Scientific Research Applications
4-tert-butyl-N-(naphthalen-1-ylmethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(naphthalen-1-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-tert-butyl-N-(naphthalen-1-ylmethyl)benzamide can be compared with other benzamide derivatives, such as:
- 4-tert-butyl-N-(2-phenylethyl)benzamide
- 4-tert-butyl-N-(1-phenylethyl)benzamide
- 4-tert-butyl-N-(2,6-diethylphenyl)benzamide
These compounds share structural similarities but differ in the substituents attached to the benzamide core. The presence of the naphthalen-1-ylmethyl group in this compound imparts unique properties, such as enhanced stability and potential biological activity, distinguishing it from other benzamide derivatives .
Properties
Molecular Formula |
C22H23NO |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
4-tert-butyl-N-(naphthalen-1-ylmethyl)benzamide |
InChI |
InChI=1S/C22H23NO/c1-22(2,3)19-13-11-17(12-14-19)21(24)23-15-18-9-6-8-16-7-4-5-10-20(16)18/h4-14H,15H2,1-3H3,(H,23,24) |
InChI Key |
SRPIXAJTEIXPDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15019770.png)
![N-(3-chlorophenyl)-2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15019775.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-morpholin-4-yl-5-nitrobenzamide](/img/structure/B15019786.png)

![O-{3-[(3-bromophenyl)carbamoyl]phenyl} (4-methoxyphenyl)carbamothioate](/img/structure/B15019797.png)
![2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B15019805.png)
![4-chloro-2-({[5-(4-ethoxyphenyl)-1-methyl-1H-imidazol-2-yl]amino}methyl)phenol](/img/structure/B15019806.png)
![O-[4-(naphthalen-1-ylcarbamoyl)phenyl] dipropylcarbamothioate](/img/structure/B15019812.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide](/img/structure/B15019813.png)
![2-(4-chlorophenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1,3-benzoxazol-6-amine](/img/structure/B15019817.png)
![Ethyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(2-iodophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B15019819.png)
methanone](/img/structure/B15019830.png)
![N-{4-[(4-Benzamidophenyl)diphenylmethyl]phenyl}benzamide](/img/structure/B15019835.png)
![2-(4-bromophenyl)-N-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B15019836.png)
